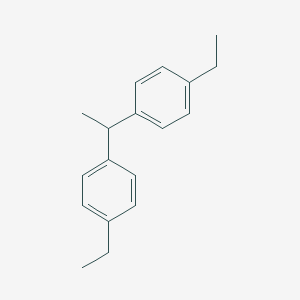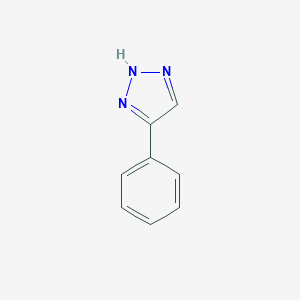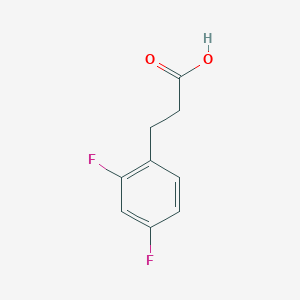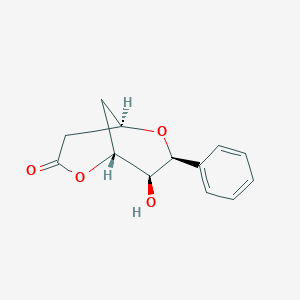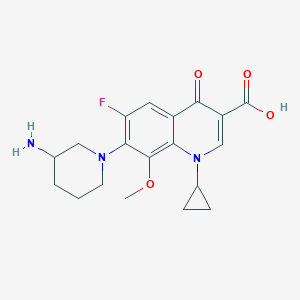
3-Quinolinecarboxylic acid, 1,4-dihydro-7-(3-amino-1-piperidinyl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Quinolinecarboxylic acid, 1,4-dihydro-7-(3-amino-1-piperidinyl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo- is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmaceutical applications.
作用机制
The mechanism of action of 3-Quinolinecarboxylic acid, 1,4-dihydro-7-(3-amino-1-piperidinyl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors that are involved in the progression of various diseases.
生化和生理效应
Studies have shown that 3-Quinolinecarboxylic acid, 1,4-dihydro-7-(3-amino-1-piperidinyl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo- has several biochemical and physiological effects. It has been found to inhibit the growth of various microbial strains, including bacteria and fungi. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the main advantages of using 3-Quinolinecarboxylic acid, 1,4-dihydro-7-(3-amino-1-piperidinyl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo- in lab experiments is its potential pharmaceutical applications. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in different disease models.
未来方向
There are several future directions for the study of 3-Quinolinecarboxylic acid, 1,4-dihydro-7-(3-amino-1-piperidinyl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-. One potential direction is to further investigate its mechanism of action in different disease models. Another direction is to study its potential use in combination with other drugs to enhance its efficacy. Additionally, it may be beneficial to study its pharmacokinetics and toxicity in animal models to determine its safety and efficacy for human use.
In conclusion, 3-Quinolinecarboxylic acid, 1,4-dihydro-7-(3-amino-1-piperidinyl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo- is a synthetic compound with potential pharmaceutical applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and efficacy in different disease models.
科学研究应用
3-Quinolinecarboxylic acid, 1,4-dihydro-7-(3-amino-1-piperidinyl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo- has been studied extensively for its potential pharmaceutical applications. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
CAS 编号 |
127294-64-8 |
|---|---|
产品名称 |
3-Quinolinecarboxylic acid, 1,4-dihydro-7-(3-amino-1-piperidinyl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo- |
分子式 |
C19H22FN3O4 |
分子量 |
375.4 g/mol |
IUPAC 名称 |
7-(3-aminopiperidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H22FN3O4/c1-27-18-15-12(7-14(20)16(18)22-6-2-3-10(21)8-22)17(24)13(19(25)26)9-23(15)11-4-5-11/h7,9-11H,2-6,8,21H2,1H3,(H,25,26) |
InChI 键 |
RWZYKNVFWKZWDX-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=CC(=C1N3CCCC(C3)N)F)C(=O)C(=CN2C4CC4)C(=O)O |
规范 SMILES |
COC1=C2C(=CC(=C1N3CCCC(C3)N)F)C(=O)C(=CN2C4CC4)C(=O)O |
同义词 |
7-(3-amino-1-piperidyl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-quinoli ne-3-carboxylic acid |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

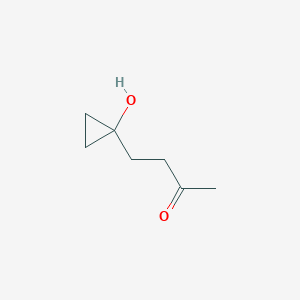
![(2R)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid](/img/structure/B162285.png)

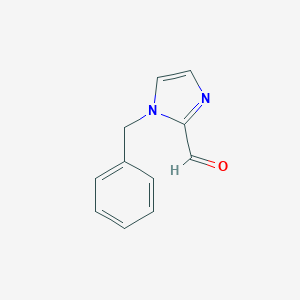
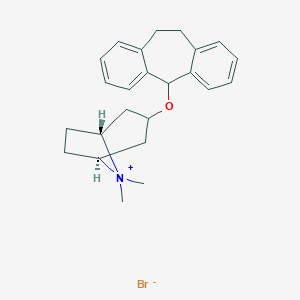
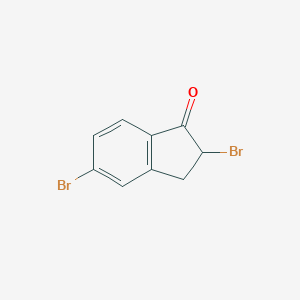
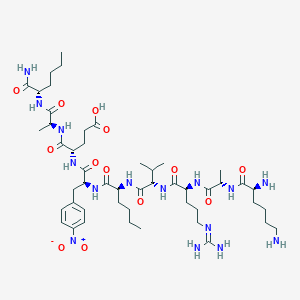
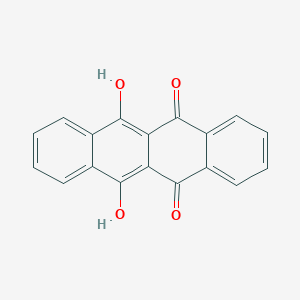
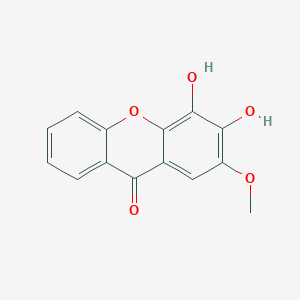
![(3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B162304.png)
